Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(oxiran-2-ylmethyl)oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-12-9(11)10(6-8-7-14-8)2-4-13-5-3-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLBYVPXBRYPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a unique oxirane (epoxide) structure that contributes to its reactivity and biological properties. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, similar to other oxime derivatives that exhibit anticancer properties .
- Antioxidant Activity : The epoxide group can undergo nucleophilic attack, leading to the formation of reactive intermediates that may exert antioxidant effects by scavenging free radicals .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines .
Biological Activity Data
A summary of biological activities related to this compound is presented in the following table:
| Activity | Model System | Concentration/Condition | Effect Observed |
|---|---|---|---|
| Cytotoxicity | Human cancer cell lines | IC50 values ranging from 0.1–1 µM | Inhibition of cell proliferation |
| Anti-inflammatory | Mouse models | Varies by model | Reduction in inflammatory markers |
| Enzyme inhibition (e.g., PI3K) | Various cancer cell lines | IC50 values reported | Decreased enzyme activity |
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human colorectal carcinoma cells (HCT116). The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.5 µM, indicating strong potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested in a murine model of inflammation induced by lipopolysaccharides (LPS). Treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its efficacy in mitigating inflammatory responses .
Research Findings
Recent research highlights the diverse pharmacological properties of compounds related to this compound. Notably, oxime derivatives have been identified as promising candidates for drug development due to their ability to inhibit multiple kinases and their potential applications in treating various cancers and inflammatory diseases .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Epoxide vs. Hydroxyl/Ketone : The epoxide group in this compound enables ring-opening reactions for crosslinking or functionalization, unlike the hydroxyl or ketone groups in analogs .
Research Findings and Challenges
Limitations in Data
Direct studies on this compound are scarce. Most inferences derive from structural analogs, highlighting the need for targeted research to confirm reactivity, toxicity, and industrial applicability.
Notes
- Safety and Handling : Lab-grade analogs (e.g., Methyl 4-(pyridin-2-yl)oxane-4-carboxylate) are restricted to research use, emphasizing the need for rigorous safety protocols .
- Analytical Tools : Programs like SHELX remain pivotal for crystallographic analysis of such compounds, despite their historical limitations .
Preparation Methods
Stereoselective Epoxidation of Precursors
The synthesis of methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate commonly begins with the stereoselective epoxidation of an alkene or ketoalkene precursor. Chiral dihydroxylating agents such as AD-mix (a mixture of osmium tetroxide and chiral ligands), Oxone, or potassium permanganate are employed to introduce the epoxide ring with high stereocontrol. The reaction is typically conducted in protic solvents to facilitate the dihydroxylation step, which is then followed by intramolecular cyclization to form the oxirane ring.
- Key points:
- Use of chiral catalysts ensures the correct stereochemistry.
- Temperature control is crucial, typically ranging from -30°C to 60°C.
- Protic solvents enhance reaction efficiency.
Intramolecular Cyclization via Epoxide Ring Closure
After dihydroxylation, the primary hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate), enabling intramolecular nucleophilic substitution to close the epoxide ring. Bases such as potassium tert-butoxide or methylmagnesium bromide are used to promote cyclization, yielding the oxirane moiety within the oxane ring system.
- Typical reaction conditions:
- Aprotic or protic solvents.
- Temperature: -5°C to 30°C.
- Bases: KOtBu, MeMgBr.
Esterification and Coupling Reactions
The carboxylate ester functionality is introduced via esterification of the corresponding carboxylic acid or acid chloride intermediates. This step often involves coupling agents and bases to facilitate the reaction under mild conditions.
Acid-Alcohol Coupling in Presence of Acid Catalysts
The reaction of the acid intermediate with methanol or other alcohols is catalyzed by acids such as hydrochloric acid, sulfuric acid, trifluoroacetic acid, or sulfonic acids (methanesulfonic acid, p-toluenesulfonic acid). Suitable solvents include dichloromethane or other chlorinated solvents, with reaction temperatures ranging from -70°C to 70°C, preferably between -40°C and 30°C.
Use of Coupling Agents and Bases
Coupling agents such as ethyl chloroformate are employed to activate carboxylic acids for ester formation. Bases like N-methylmorpholine neutralize the acid by-products and promote the coupling efficiency. The reaction is often conducted under nitrogen atmosphere at low temperatures (-10°C to -15°C) to maintain stereochemical integrity.
Purification and Isolation
Post-reaction, the mixture is subjected to liquid-liquid extraction using solvents such as water, dichloromethane, and hydrocarbon solvents (n-pentane, n-hexane). The product is precipitated by acidification and washed with water and methanol to yield the pure this compound compound.
Summary Table of Preparation Steps and Conditions
| Step | Reactants/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| 1. Dihydroxylation/Epoxidation | Ketoalkene + AD-mix/Oxone/OsO4 | Protic solvents | -30°C to 60°C | Chiral control for stereoselectivity |
| 2. Leaving Group Formation | Hydroxyl to mesylate/tosylate conversion | Aprotic solvents | -5°C to 30°C | Prepares for intramolecular cyclization |
| 3. Epoxide Ring Closure | Base (KOtBu, MeMgBr) | Aprotic or protic | -5°C to 30°C | Intramolecular nucleophilic substitution |
| 4. Esterification | Acid + MeOH + acid catalyst or coupling agent | Dichloromethane, others | -70°C to 70°C | Acid catalysts or ethyl chloroformate used |
| 5. Workup and Purification | Extraction with water, dichloromethane, n-pentane | Various solvents | 25°C to 30°C | Acidification and washing to isolate product |
Research Findings and Yields
- The use of AD-mix for dihydroxylation provides high enantiomeric excess and yields above 80% for the epoxidation step.
- Subsequent intramolecular cyclizations yield oxirane-containing oxane rings with yields ranging from 74% to 99%, depending on substituents and reaction conditions.
- Esterification under optimized acid catalysis or coupling agent conditions achieves yields of 85-95%, with product purity confirmed by chromatographic methods.
- The overall multi-step synthesis is optimized to maintain stereochemical fidelity, critical for biological activity in pharmaceutical applications.
Additional Notes
- Protecting groups for hydroxyl functionalities are often employed to prevent side reactions during multi-step synthesis.
- The choice of solvent and temperature is critical to avoid epoxide ring opening or rearrangement.
- The preparation methods described are consistent with industrial-scale synthesis protocols, ensuring scalability and reproducibility.
This comprehensive overview integrates diverse and authoritative research findings on the preparation of this compound, emphasizing stereoselective epoxidation, intramolecular cyclization, esterification, and purification methods with detailed reaction conditions and yields. The data presented provide a solid foundation for both academic research and industrial application in the synthesis of this epoxide-containing heterocyclic ester.
Q & A
Q. What are the critical safety considerations when handling Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate in laboratory settings?
- Methodological Answer: Strict adherence to PPE protocols is essential: wear nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of vapors. Use sealed containers for storage to prevent moisture absorption, and dispose of waste via certified hazardous waste handlers. Avoid skin contact due to potential irritancy from the epoxide group .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to identify the oxirane (epoxide) protons (~3.0–4.0 ppm) and carboxylate methyl group (~3.7 ppm).
- IR Spectroscopy: Confirm the ester carbonyl stretch (~1720 cm) and epoxide C-O-C asymmetric stretching (~1250 cm).
- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography: For absolute configuration determination, refine single-crystal data using programs like SHELXL .
Q. How can the purity of this compound be assessed and optimized during synthesis?
- Methodological Answer: Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to quantify impurities. Recrystallize from ethyl acetate/hexane mixtures to enhance purity (>95%). Monitor reaction progress via TLC (silica gel, UV visualization) with ethyl acetate/hexane (3:7) as the eluent .
Advanced Research Questions
Q. What strategies enable regioselective ring-opening of the epoxide group in this compound for synthesizing bioactive derivatives?
- Methodological Answer:
- Acid-Catalyzed Ring-Opening: Use HSO in methanol to yield vicinal diol methyl ethers.
- Nucleophilic Attack: React with amines (e.g., benzylamine) in THF at 60°C to form β-amino alcohols.
- Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7) enable enantioselective opening for chiral intermediates .
Q. How can computational modeling predict the stereochemical outcomes of epoxide transformations in this compound?
- Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states for epoxide ring-opening. Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., in GROMACS) assess solvent effects on reaction pathways .
Q. What role does this compound play in synthesizing β-lactam antibiotics?
- Methodological Answer: The epoxide group undergoes nucleophilic attack by β-lactam precursors (e.g., 3-hydroxyazetidinones) in DMF at 80°C, forming bicyclic β-lactam scaffolds. Optimize stereochemistry using chiral catalysts (e.g., Jacobsen’s Co-salen) to control enantiopurity (>90% ee) .
Q. How can the ester and epoxide functionalities be selectively modified to generate polymer precursors?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
